![molecular formula C13H17NO B13242012 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine](/img/structure/B13242012.png)
1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine: is a spirocyclic compound characterized by a unique structure where an indene and an oxane ring are fused together with an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine typically involves a multi-step process. One common method starts with the preparation of the indene derivative, followed by the formation of the oxane ring through cyclization reactions. The final step involves the introduction of the amine group at the 3-position. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine may involve optimized synthetic routes that ensure high efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in large quantities while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydrospiro[indene-2,4’-oxane]-3-one: Similar structure but with a ketone group instead of an amine.
Spiro[indene-2,3’-pyrazole] derivatives: Compounds with a spirocyclic structure involving a pyrazole ring.
Uniqueness
1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine is unique due to the presence of the amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
spiro[1,3-dihydroindene-2,4'-oxane]-1-amine |
InChI |
InChI=1S/C13H17NO/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13/h1-4,12H,5-9,14H2 |
Clé InChI |
YMVUPRCAIPRDRJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12CC3=CC=CC=C3C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13241932.png)
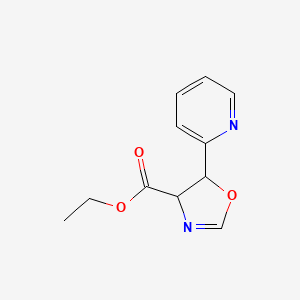
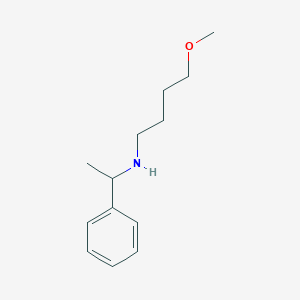
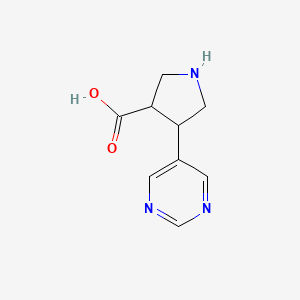
![7-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13241965.png)
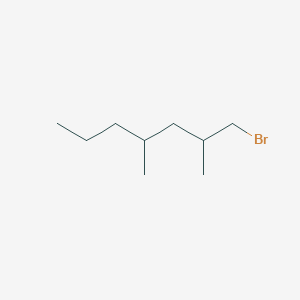
![1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B13241976.png)
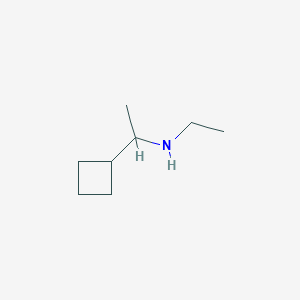
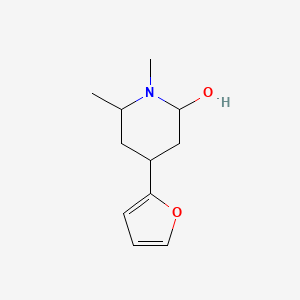

![1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+](/img/structure/B13241998.png)
![3-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B13242001.png)


